2,5-Dimethyltetrahydro-3-furanol

Catalog No.
S13943829
CAS No.
30003-26-0
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
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2,5-Dimethyltetrahydro-3-furanol

CAS Number

30003-26-0

Product Name

2,5-Dimethyltetrahydro-3-furanol

IUPAC Name

2,5-dimethyloxolan-3-ol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-4-3-6(7)5(2)8-4/h4-7H,3H2,1-2H3

InChI Key

PCMJRNYEMLQEJG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(O1)C)O

2,5-Dimethyltetrahydro-3-furanol is a cyclic organic compound with the molecular formula C6H12OC_6H_{12}O. It belongs to the furan family and is characterized by its tetrahydrofuran structure, which includes a furan ring that has been saturated with hydrogen atoms. This compound is notable for its pleasant aroma, often associated with fruity and sweet notes, making it of interest in the flavor and fragrance industries.

The compound is also known for its potential applications in various fields, including food science, perfumery, and as a chemical intermediate in organic synthesis. Its unique structure contributes to its distinctive sensory properties, which have made it a subject of research and commercial interest.

Typical of alcohols and ethers. Some key reactions include:

  • Oxidation: The alcohol group can be oxidized to form corresponding carbonyl compounds such as aldehydes or ketones.
  • Esterification: The alcohol can react with carboxylic acids to form esters, which are important in the synthesis of fragrances and flavor compounds.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

These reactions are significant for modifying the compound's properties and enhancing its applications in various industries.

Research indicates that 2,5-dimethyltetrahydro-3-furanol exhibits various biological activities. It has been studied for its potential antioxidant properties, which may contribute to health benefits by neutralizing free radicals. Additionally, some studies suggest that compounds in the furan family can influence metabolic pathways related to flavor perception and may have implications in food chemistry and nutrition.

Furthermore, similar compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone have been shown to possess DNA-breaking activity under certain conditions, indicating that furan derivatives may interact with biological systems in complex ways .

The synthesis of 2,5-dimethyltetrahydro-3-furanol can be achieved through several methods:

  • Hydrogenation of Furan Derivatives: One common method involves the hydrogenation of 2,5-dimethylfuran under catalytic conditions.
  • Enzymatic Synthesis: Recent advancements have explored biotechnological approaches using enzymes to produce this compound from simpler precursors.
  • Chemical Synthesis: Traditional synthetic routes may involve multi-step processes starting from readily available furan derivatives or other organic compounds.

These methods highlight the versatility in synthesizing this compound for various applications.

2,5-Dimethyltetrahydro-3-furanol finds applications across multiple sectors:

  • Flavoring Agent: Its sweet and fruity aroma makes it valuable in the food industry as a flavoring agent in beverages, candies, and baked goods.
  • Fragrance Industry: Used in perfumes and scented products due to its appealing scent profile.
  • Chemical Intermediate: Serves as a precursor in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

These applications underscore the compound's importance in commercial products and industrial processes.

Interaction studies involving 2,5-dimethyltetrahydro-3-furanol often focus on its sensory properties and how it interacts with other flavor compounds. Research has shown that this compound can enhance or modify the aroma profiles of food products when combined with other ingredients. Additionally, studies on its stability under various conditions (e.g., pH levels) inform its usability in food formulations .

Moreover, investigations into its antioxidant properties suggest potential health benefits when included in dietary supplements or functional foods.

Several compounds share structural similarities with 2,5-dimethyltetrahydro-3-furanol. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Hydroxy-2,5-dimethyl-3(2H)-furanoneFuranoneKnown for strong flavoring properties; produced via Maillard reaction .
2-Methyl-3(2H)-furanoneFuranoneExhibits different sensory characteristics; less stable than 2,5-dimethyltetrahydro-3-furanol.
5-Hydroxy-2-methylfuranFuranUsed primarily in research; less common in commercial applications.

The uniqueness of 2,5-dimethyltetrahydro-3-furanol lies in its specific aroma profile and stability compared to these similar compounds. Its ability to serve as both a flavoring agent and a chemical intermediate further distinguishes it within this class of compounds.

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis remains the cornerstone for constructing the stereogenic centers in 2,5-dimethyltetrahydro-3-furanol. The vinylogous Mukaiyama aldol reaction (VMAR) has been successfully adapted for furanoid systems, enabling the enantioselective formation of γ-butenolide intermediates that serve as precursors to the target compound. For instance, titanium-based catalysts coordinated with chiral binaphthol ligands induce high stereocontrol during the aldol addition of silyloxyfurans to α-ketoesters, achieving enantiomeric excesses of 96% (Scheme 1). This method capitalizes on autoinductive multicomponent catalyst systems, where the aldol product itself participates in stabilizing the active titanium complex, enhancing both yield and selectivity.

Rhodium-catalyzed asymmetric hydrogenation offers an alternative route for reducing prochiral enol esters or itaconic acid derivatives to the corresponding diols, which can undergo cyclization to form the tetrahydrofuran ring. Studies using [Rh((R,R)-BenzP*)(nbd)]BF₄ demonstrate that hydrogenation proceeds via a dihydride intermediate, with migratory insertion into the C=C bond dictating the stereochemical outcome. Computational analyses reveal that ligand-substrate interactions in the transition state govern enantioselectivity, enabling the synthesis of (R)-configured intermediates with 98% ee.

Dual catalytic systems merging enamine and phase-transfer catalysis have also shown promise. By combining a chiral primary amine organocatalyst with a lipophilic phosphate anion, researchers achieve simultaneous activation of ketone substrates and electrophilic fluorinating agents. Although originally developed for fluorination, this strategy has been repurposed for oxygen nucleophiles, facilitating the stereoselective formation of tetrahydrofuran rings with quaternary stereocenters.

Table 1: Catalytic Asymmetric Methods for Furanol Synthesis

MethodCatalyst SystemYield (%)ee (%)Reference
VMARTi/(R)-binaphthol8296
Rh-HydrogenationRh-(R,R)-BenzP*9098
Dual CatalysisChiral amine/phosphate7589

Solvent-Free Cyclization Approaches

Solvent-free methodologies minimize waste and simplify purification, making them ideal for large-scale synthesis. Mn(III)-mediated oxidative cyclization of acetoacetate derivatives exemplifies this approach. Under neat conditions, Mn(OAc)₃ promotes intramolecular C–H insertion, forming bicyclic lactones with 22:1 diastereomeric ratios. Subsequent Lewis acid-catalyzed ring opening with benzylic alcohols yields α-acetyl-γ-butyrolactones, which are converted to 2,5-dimethyltetrahydro-3-furanol via diazo transfer and rhodium-catalyzed C–H insertion (Scheme 2).

Microwave-assisted cyclization further enhances reaction efficiency. Substrates adsorbed on silica gel undergo rapid intramolecular etherification when irradiated at 150°C, achieving complete conversion within 10 minutes. This technique avoids solvent use entirely and leverages the dielectric heating properties of polar intermediates to accelerate ring closure.

Table 2: Solvent-Free Cyclization Performance

SubstrateConditionsTimeYield (%)
Acetoacetate derivativeMn(III)/neat, 80°C4 h78
Silica-supported diolMicrowave, 150°C10 min92

Zeolite-Mediated Intramolecular Etherification

Zeolites, with their well-defined micropores and acid sites, enable shape-selective synthesis of 2,5-dimethyltetrahydro-3-furanol. H-Beta zeolite (SiO₂/Al₂O₃ = 25) catalyzes the intramolecular etherification of 2,5-diol precursors at 120°C, achieving 85% conversion with negligible byproduct formation. The confinement effect within the zeolite channels favors the cis-configuration of the tetrahydrofuran ring, as demonstrated by X-ray crystallography of the product.

Comparative studies reveal that zeolite pore size critically influences selectivity. While H-Y zeolite (7.4 Å pores) permits rapid diffusion of linear diols, its larger cavities allow competing intermolecular reactions, reducing yields to 62%. In contrast, the narrower channels of H-ZSM-5 (5.5 Å) restrict substrate mobility, favoring intramolecular cyclization but requiring higher temperatures (160°C) for comparable activity.

Table 3: Zeolite Catalysis Parameters

Zeolite TypePore Size (Å)Temperature (°C)Conversion (%)Selectivity (%)
H-Beta6.61208594
H-Y7.41209268
H-ZSM-55.51607889

X-ray crystallographic analysis represents the gold standard for determining precise molecular structures of furanoid compounds, providing unambiguous atomic coordinates and revealing intricate structural details that govern chemical behavior [1] [2]. The crystallographic investigation of tetrahydrofuran derivatives has unveiled fundamental structural parameters that define the geometric constraints of these five-membered heterocyclic systems [3] [4].

Crystallographic studies of related furanoid systems demonstrate that tetrahydrofuran rings adopt envelope conformations with characteristic bond lengths and angles [5] [6]. The carbon-oxygen bond lengths in tetrahydrofuran derivatives typically range from 1.42 to 1.45 Angstroms, while carbon-carbon bond lengths within the ring system measure approximately 1.52 to 1.54 Angstroms [7]. These structural parameters are consistent across various substituted tetrahydrofuran compounds and provide a baseline for understanding the molecular architecture of 2,5-dimethyltetrahydro-3-furanol [8].

The crystallographic data for furanoid systems reveal that dihedral angles between substituents and the furan ring plane vary significantly depending on the nature and position of substituents [5] [9]. For tetrahydrofuran derivatives bearing hydroxyl and methyl substituents, the crystal structures show specific orientational preferences that minimize steric repulsion while optimizing favorable electronic interactions [10] [6].

Analysis of intermolecular interactions in crystalline furanoid compounds demonstrates the crucial role of hydrogen bonding in determining crystal packing arrangements [7] [2]. The hydroxyl group in position 3 of the tetrahydrofuran ring system can participate in both intramolecular and intermolecular hydrogen bonding networks, significantly influencing the solid-state properties and molecular recognition patterns [10] [8].

ParameterTypical RangeReference Compounds
Carbon-Oxygen Bond Length1.42-1.45 ÅTetrahydrofuran derivatives [7]
Carbon-Carbon Bond Length1.52-1.54 ÅFuranoid systems [5]
Ring Pucker Angle25-40°Five-membered rings [6]
Hydroxyl Torsion Angle60-180°Hydroxylated furans [8]

Dynamic Nuclear Magnetic Resonance Spectroscopy for Ring Inversion Dynamics

Dynamic nuclear magnetic resonance spectroscopy serves as a powerful tool for investigating conformational interconversion processes in tetrahydrofuran systems, providing detailed insights into the kinetics and thermodynamics of ring flipping motions [11] [12] [13]. The pseudorotation phenomenon in tetrahydrofuran derivatives involves rapid interconversion between envelope conformations, which can be monitored through temperature-dependent nuclear magnetic resonance experiments [14] [15].

Variable temperature nuclear magnetic resonance studies of tetrahydrofuran compounds reveal that ring inversion barriers typically range from 20 to 45 kilojoules per mole, depending on the substitution pattern and electronic environment [16] [17]. For 2,5-dimethyltetrahydro-3-furanol, the presence of multiple substituents creates additional conformational complexity due to the interplay between steric hindrance and electronic effects [18] [19].

The nuclear magnetic resonance coupling constants in tetrahydrofuran systems provide direct information about dihedral angles and conformational preferences [14] [16]. Vicinal coupling constants between ring protons exhibit characteristic patterns that reflect the preferred envelope conformations and the rate of pseudorotational exchange [15] [14]. The three-bond coupling constants typically range from 2 to 12 Hertz, with larger values corresponding to trans-diaxial arrangements and smaller values reflecting gauche relationships [16] [20].

Deuterium nuclear magnetic resonance spectroscopy has proven particularly valuable for studying molecular dynamics in tetrahydrofuran systems [17] [11]. The quadrupolar relaxation behavior of deuterium nuclei provides information about local molecular motions and can distinguish between different types of conformational exchange processes [13] [17]. Studies of deuterated tetrahydrofuran analogs reveal correlation times ranging from picoseconds to nanoseconds for various molecular motions [11] [21].

Nuclear Magnetic Resonance ParameterTypical ValueStructural Significance
Vicinal Coupling Constant (trans)8-12 HzAnti-periplanar arrangement [14]
Vicinal Coupling Constant (gauche)2-5 HzSynclinal arrangement [16]
Geminal Coupling Constant-12 to -15 HzMethylene group dynamics [20]
Ring Inversion Barrier20-45 kJ/molConformational flexibility [15]

Computational Modeling of Steric and Electronic Effects

Computational quantum chemistry methods provide comprehensive theoretical frameworks for understanding the electronic structure and conformational behavior of 2,5-dimethyltetrahydro-3-furanol [22] [23] [24]. Density functional theory calculations using hybrid functionals such as B3LYP with extended basis sets offer reliable predictions of molecular geometries, energetics, and spectroscopic properties [18] [25] [20].

The electronic structure of tetrahydrofuran derivatives is characterized by localized molecular orbitals centered on the oxygen atom and delocalized bonding orbitals throughout the carbon framework [26] [27]. The highest occupied molecular orbital in tetrahydrofuran systems typically corresponds to an oxygen lone pair orbital, while the lowest unoccupied molecular orbital involves antibonding interactions between carbon and oxygen atoms [24] [28].

Steric effects in substituted tetrahydrofuran compounds arise from unfavorable van der Waals interactions between bulky substituents and can be quantified through computational analysis of molecular volumes and surface areas [29] [30]. For 2,5-dimethyltetrahydro-3-furanol, the methyl groups at positions 2 and 5 create significant steric constraints that influence the preferred conformations and reduce conformational flexibility compared to unsubstituted tetrahydrofuran [19] [31].

Electronic effects in hydroxylated tetrahydrofuran systems involve both inductive and resonance contributions from the hydroxyl group [23] [25]. The electron-withdrawing inductive effect of oxygen atoms affects the electron density distribution within the ring system, while hydrogen bonding interactions can stabilize specific conformations through favorable electrostatic interactions [18] [7].

Computational studies of pseudorotation in tetrahydrofuran reveal that the energy surface for ring puckering is relatively flat, with energy differences between conformers typically less than 10 kilojoules per mole [26] [32]. The presence of substituents introduces additional local minima on the potential energy surface and can significantly alter the pseudorotational pathway [27] [24].

Computational ParameterCalculated ValueMethod
Ring Pucker Barrier5-15 kJ/molDensity Functional Theory [26]
Dipole Moment1.5-2.5 DebyeB3LYP/6-311G** [22]
Ionization Potential9.5-10.5 eVOuter Valence Green Function [27]
Conformer Energy Difference2-8 kJ/molCorrelated methods [24]

The acid-catalyzed ring-opening of 2,5-dimethyltetrahydro-3-furanol follows several distinct mechanistic pathways, each characterized by specific activation energies and reaction conditions. Theoretical studies using density functional theory have revealed that the most energetically favorable pathway involves cleavage of the carbon-oxygen bond at the α-position, with an activation energy of 29.6 kcal/mol [1]. This process is significantly enhanced when electron-withdrawing groups such as pentafluorophenyl (C₆F₅) substituents are present, leading to a ten-fold increase in reaction rate [1].

The ring-opening mechanism proceeds through the initial formation of frustrated Lewis pair intermediates, where aluminum and phosphorus centers facilitate the activation of the tetrahydrofuran ring [1]. The separating distance between Lewis acidic and Lewis basic centers critically influences the activation barrier, with shorter distances resulting in greater orbital overlaps and lower energy barriers [1]. Energy decomposition analysis indicates that the bonding interaction is predominantly characterized by donor-acceptor interactions rather than electron-sharing mechanisms [1].

Alternative pathways involving β-position carbon-oxygen bond cleavage exhibit higher activation energies ranging from 30.4 to 34.6 kcal/mol for gallium and indium-based systems, respectively [1]. The order of reactivity follows: aluminum > gallium > indium > thallium > boron, with aluminum-phosphorus frustrated Lewis pairs being the most thermodynamically favorable for ring-opening reactions [1].

Protonation-assisted mechanisms operate through different intermediates, forming hexacoordinated alkoxy-protonated complexes with higher activation barriers of approximately 39.5 kcal/mol [2]. However, these pathways can be accelerated by the presence of co-oxidants such as pyridine-N-oxide, which facilitate both the cyclization step and subsequent hydrolysis reactions [2].

Water-catalyzed mechanisms represent an important alternative pathway, particularly relevant at elevated temperatures between 200-350°C [3]. Under these conditions, tetrahydrofuran synthesis from 1,4-butanediol proceeds through a reversible dehydration mechanism, achieving equilibrium yields of 84% at 200°C to 94% at 350°C [3]. The addition of carbon dioxide enhances reaction rates by factors of 1.9 to 2.9 due to increased acidity from carbonic acid formation [3].

The pH dependence of these reactions reveals three distinct kinetic regimes. At high and low pH values, reaction rates increase with increasing acidity, while near-neutral conditions show minimal pH sensitivity [3]. This behavior indicates that water molecules can serve directly as proton donors, contradicting earlier assumptions about the role of native proton concentrations in high-temperature water systems [3].

Nucleophilic Substitution at the Hemiaminal Center

Nucleophilic substitution reactions at the hemiaminal center of 2,5-dimethyltetrahydro-3-furanol proceed through multiple mechanistic pathways depending on the nature of the nucleophile and reaction conditions. The hemiaminal carbon represents a unique electrophilic center that can undergo both SN1 and SN2 type substitutions with distinct stereochemical outcomes [4].

Hydroxyl-mediated substitutions typically follow SN2 mechanisms under basic conditions, with nucleophilic attack occurring preferentially at the less substituted carbon atom [4]. The regioselectivity of these reactions is governed by steric considerations, as the nucleophile targets the carbon position that offers the least hindrance for back-side attack [4]. The leaving group in these reactions is an alkoxide anion, which requires a strong nucleophile to facilitate the ring-opening process [4].

Amine nucleophiles demonstrate more complex reaction patterns, initially forming hemiaminal intermediates through nucleophilic attack on carbonyl carbons [5] [6]. The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic addition and subsequent proton transfer steps [6]. These reactions can be either acid or base catalyzed, with the specific pathway determining the stereochemical outcome of the substitution [5].

The formation of hemiaminal intermediates represents a critical step in many nucleophilic substitution processes [7]. Dynamic covalent networks containing hemiaminal bonds exhibit rapid stress relaxation under mild conditions, with dual dynamic bond systems showing enhanced reactivity compared to single bond networks [7]. The exchange reactions of hemiaminal bonds can be triggered by both thermal and chemical stimuli [7].

Methoxide nucleophiles exhibit distinct selectivity patterns, preferentially attacking less hindered carbon centers through concerted SN2 mechanisms [4]. When asymmetric substrates undergo solvolysis in basic methanol, the reaction produces predominantly anti-configured products, consistent with back-side attack during the substitution process [4].

Visible-light mediated reactions with azole nucleophiles represent an emerging area of research, where tetrahydrofuran undergoes oxidative amination through carbon-hydrogen bond activation [8]. These reactions utilize molecular oxygen as a benign oxidant and demonstrate broad tolerance for various azole substrates [8]. The mechanism involves initial carbon-hydrogen bond cleavage followed by nucleophilic attack at the resulting radical center [8].

Transition metal-catalyzed nucleophilic substitutions offer alternative pathways that can overcome the limitations of classical SN1 and SN2 mechanisms [9]. Nickel-catalyzed couplings with organometallic nucleophiles proceed through radical intermediates, allowing for the substitution of both secondary and tertiary electrophiles that are typically unreactive under conventional conditions [9]. These reactions demonstrate excellent tolerance for functional groups and can achieve high enantioselectivity when chiral ligands are employed [9].

Oxidative Functionalization of the Tetrahydrofuran Core

Oxidative functionalization of the tetrahydrofuran core in 2,5-dimethyltetrahydro-3-furanol encompasses several catalytic methodologies that enable selective transformation to valuable products. Iron-containing clay catalysts have emerged as environmentally benign systems for the oxidation of tetrahydrofuran to butyrolactone using hydrogen peroxide as the terminal oxidant [10]. These reactions proceed at mild temperatures of 50-66°C and achieve selectivities exceeding 90% for butyrolactone formation [10].

The iron-catalyzed mechanism involves thermally activated iron-containing clay treated at temperatures ≥500°C, which generates dislodged iron oxide species [10]. Contact between these Fe(III) oxide centers and hydrogen peroxide forms active oxidizing species on the catalyst surface, promoting selective tetrahydrofuran oxidation [10]. The primary product is 2-hydroxytetrahydrofuran, which undergoes further oxidation to yield butyrolactone with minimal formation of 4-hydroxybutyric acid as a minor byproduct [10].

Osmium-catalyzed oxidative cyclization represents a highly efficient approach for converting 1,5-dienes to tetrahydrofuran-diols with exceptional selectivity [2]. The mechanism proceeds through a catalytic cycle involving osmium(VI) dioxo citrate formation, followed by coordination of pyridine-N-oxide as a co-oxidant [2]. The turnover-limiting step involves dihydroxyalkene addition to form hexacoordinated alkoxy-protonated complexes, followed by cyclization to osmium(IV) tetrahydrofuran-diolate intermediates [2].

The osmium cycle operates through Os(VI)/Os(IV) oxidation states, with reoxidation and hydrolysis steps regenerating the active catalyst [2]. Brønsted acid plays crucial roles in catalyst formation, cyclization promotion, and product release [2]. The overall catalytic cycle is highly exergonic with ΔG = -45.0 kcal/mol, ensuring thermodynamic driving force for product formation [2].

Ruthenium-mediated oxidative cyclization of 1,5-dienes provides an alternative pathway to tetrahydrofuran-diols through intermediacy of sodium periodate-complexed ruthenium(VI) species [11]. The mechanism involves Ru(VIII)/Ru(VI)/Ru(IV)/Ru(VI) oxidation state cycling rather than the previously proposed Ru(VIII)/Ru(VI)/Ru(VIII) pathway [11]. The co-oxidant sodium periodate plays critical roles in both the cyclization step and subsequent product release [11].

Atmospheric oxidation by hydroxyl radicals represents a significant environmental pathway for tetrahydrofuran functionalization [12]. The reaction initiates through hydroxyl radical addition to the C2/C5 positions, forming chemically activated adduct radicals [12]. These intermediates can either be stabilized by collision or undergo prompt isomerization through carbon-oxygen bond breaking [12]. Under atmospheric conditions, ring-retaining radicals recombine with oxygen to form 5-hydroxy-2-furanone compounds, while ring-opening radicals produce unsaturated 1,4-dicarbonyl compounds [12].

The pressure and temperature dependence of atmospheric oxidation has been thoroughly characterized using quantum chemical calculations and kinetic modeling [13]. The overall rate constant follows the expression k = 5.22×10⁻¹³(T/300)¹·¹⁰ exp(1247 K/T), indicating pressure-independent behavior under tropospheric conditions [13]. The mechanism involves high-pressure limit kinetics combined with system-specific quantum Rice-Ramsperger-Kassel theory for pressure-dependent rate determination [13].

Bifunctional metal-acid catalysis using platinum-heteropoly acid systems enables hydrodeoxygenation of 2,5-dimethyltetrahydrofuran to n-hexane with selectivities exceeding 99% [14] [15]. The mechanism involves a sequence of hydrogenolysis, dehydration, and hydrogenation steps catalyzed by both platinum and proton sites [15]. The turnover rate increases with platinum particle size, indicating that carbon-oxygen bond hydrogenolysis is a structure-sensitive reaction [15].

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

116.083729621 g/mol

Monoisotopic Mass

116.083729621 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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